Fosaprepitant Dimeglumine is a prodrug of aprepitant, classified as a substance P/neurokinin-1 (NK1) receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The compound is characterized by its white to off-white amorphous powder form, with a molecular weight of approximately 1004.83 g/mol and a molecular formula of C37H56F7N6O16P .
The synthesis of fosaprepitant dimeglumine involves several key steps:
This method enhances the yield and stability of the intermediate products due to steric hindrance effects during the phosphorylation step.
The primary chemical reaction involving fosaprepitant dimeglumine is its conversion into aprepitant upon intravenous administration. This conversion occurs rapidly, leading to plasma concentrations of fosaprepitant falling below detectable levels within 30 minutes post-infusion . The mechanism involves hydrolysis of the phosphonate group, releasing aprepitant which exerts its antiemetic effects through NK1 receptor antagonism.
Fosaprepitant acts as an NK1 receptor antagonist, inhibiting the action of substance P, a neuropeptide involved in the vomiting reflex. By blocking these receptors in the central nervous system, fosaprepitant effectively reduces both acute and delayed nausea and vomiting associated with chemotherapy . The pharmacokinetics show that following administration, aprepitant reaches peak plasma concentrations within 4 hours, with a half-life allowing for sustained therapeutic effects .
Fosaprepitant dimeglumine is primarily utilized in clinical settings for:
The stereochemically dense morpholine ring (C2, C3 stereocenters) is constructed via organocatalytic domino reactions that eliminate chiral auxiliaries. A key breakthrough involves a one-pot Knoevenagel/epoxidation/ring-opening cyclization (DROC) sequence using aryl aldehydes and phenylsulfonylacetonitrile:
Table 1: Catalytic Systems for Morpholine Core Synthesis
Catalyst | Reaction Sequence | Key Intermediate | Yield (%) | ee (%) |
---|---|---|---|---|
eQNU (10 mol%) | Knoevenagel/Epoxidation/DROC | (R)-Morpholin-2-one | 71 | 89 |
L-Proline (chiral pool) | Acid-catalyzed condensation | (S)-Morpholin-2-one | 65 | >99* |
CPA (Chiral Phosphoric Acid) | [4+2] Heteroannulation/1,2-shift | (R)-Morpholin-2-one | 82 | 94 |
*Achieved via crystallization-based upgrading [6] [10].
This organocatalytic route replaces earlier chiral pool approaches relying on L-amino acids, significantly streamlining access to enantioenriched morpholine building blocks [10].
Conversion of aprepitant to fosaprepitant requires chemoselective phosphorylation of the triazolone N1 nitrogen. Early routes used tetrabenzyl pyrophosphate (BzO)4P2O3 under basic conditions:
Process Challenges: The viscous tetra-benzyl phosphonate intermediate resists purification and decomposes upon storage, necessitating immediate use in the next step [5]. Modern optimizations employ in-situ phosphitylation-oxidation using P-benzyl phosphoramidites followed by m-CPBA oxidation, improving isolated yields to >85% [4].
Lewis acids are crucial for regioselective deprotection in fosaprepitant synthesis:
Table 2: Lewis Acids in Phosphate Deprotection
Lewis Acid | Solvent | Temperature (°C) | Selectivity (%) | Key Side Reaction |
---|---|---|---|---|
TMSI | DCM/THF | -20 | >95 | None (optimized) |
BCl3 | DCM | -78 | 85 | Amide hydrolysis |
AlCl3 | Nitromethane | 0 | 70 | Ether cleavage |
TMSOTf | Acetonitrile | -30 | 90 | N-Alkylation |
The (1'R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy side chain is installed via asymmetric ketone reduction:
Stereoinversion Prevention: The benzylic alcohol intermediate is prone to racemization under acidic conditions. Processing at pH 7–8 during isolation and using non-acidic solvents (toluene, MTBE) maintains stereochemical integrity [9] [10].
Final fosaprepitant dimeglumine requires ≤0.15% diastereomeric impurities (USP standards). Key purification strategies include:
Table 3: Solvent Systems for Diastereomer Resolution
Stage | Solvent System | Target Diastereomer | Purity Upgrade | Yield (%) |
---|---|---|---|---|
Meglumine Salt Formation | CH3CN/H2O (4:1) | (1'R,2S,3S) | 92% → 99.8% | 85 |
Polymorph Conversion | EtOH/EtOAc (1:3) | Form I Crystals | 99.8% → 99.95% | 98 |
Intermediate Resolution | i-PrOH + L-tartaric acid | (2S,3S)-Morpholinone | 85% ee → 99% ee | 70* |
*Theoretical maximum yield for kinetic resolution = 50% [5] [10].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: